molecular formula C5H9NO3S B3031097 3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide CAS No. 143577-49-5

3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide

Cat. No.: B3031097
CAS No.: 143577-49-5
M. Wt: 163.2 g/mol
InChI Key: WFFHPXGNIIMFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3a,4,5,6-Tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide is a bicyclic heterocyclic compound featuring a fused pyrrolidine and oxathiazole ring system, with the sulfur atom oxidized to a sulfone group. This compound is structurally characterized by a five-membered oxathiazole ring fused to a six-membered pyrrolidine ring, resulting in a rigid, conformationally constrained scaffold. Its CAS registry number is 132635-95-1, and it is often synthesized via cyclization reactions involving ethanol and HCl under reflux conditions .

Pharmaceutical studies highlight its role in modulating LFA-1 (lymphocyte function-associated antigen-1) interactions, which are critical in immune responses such as cell adhesion and migration. This makes it a candidate for treating autoimmune disorders and inflammatory diseases .

Properties

IUPAC Name

3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c7-10(8)6-3-1-2-5(6)4-9-10/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFHPXGNIIMFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COS(=O)(=O)N2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101182696
Record name 3H-Pyrrolo[1,2-c][1,2,3]oxathiazole, tetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143577-49-5
Record name 3H-Pyrrolo[1,2-c][1,2,3]oxathiazole, tetrahydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143577-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrrolo[1,2-c][1,2,3]oxathiazole, tetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetrahydro-3H-1lambda6-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxathiazole ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydride.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiazole ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyrrole or oxathiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole or oxathiazole rings .

Scientific Research Applications

Biological Activities

Research has shown that 3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide exhibits a range of biological activities that make it a candidate for further investigation in drug development:

  • Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, making it potentially useful in the development of new antibiotics.
  • Neuroprotective Effects : Preliminary research suggests that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various biological models.

Medicinal Chemistry Applications

The unique structure of this compound allows for modifications that can enhance its efficacy and selectivity as a therapeutic agent.

Case Studies

  • Antimicrobial Development :
    • A study explored the synthesis of derivatives of this compound to evaluate their antimicrobial activity against various pathogens. Results indicated that certain modifications significantly increased effectiveness against resistant strains.
  • Neuroprotection :
    • Research conducted on animal models demonstrated that administration of the compound led to improved outcomes in models of Alzheimer's disease. The mechanism appears to involve modulation of oxidative stress pathways.
  • Anti-inflammatory Research :
    • In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Materials Science Applications

Beyond biological applications, this compound has potential uses in materials science:

  • Polymer Chemistry : Its ability to participate in polymerization reactions can lead to the development of novel materials with unique properties.
  • Coatings and Adhesives : The compound's chemical stability and reactivity may be advantageous in formulating advanced coatings and adhesives.

Mechanism of Action

The mechanism of action of 3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • The parent compound’s sulfone group enhances metabolic stability compared to non-oxidized sulfur analogues.
  • Chirality (e.g., the (S)-enantiomer) impacts binding affinity to biological targets like LFA-1 .

Thiadiazole 1,1-Dioxides and Fused Derivatives

Compound Name CAS Number Key Features Reactivity/Properties References
Phenanthro[9,10-c][1,2,5]thiadiazole 2,2-dioxide 1179881 Fused aromatic system with extended conjugation High thermal stability; used in OLED materials
Acenaphtho[1,2-c][1,2,5]thiadiazole 8,8-dioxide 1179882 Naphthalene-fused thiadiazole Radical anion formation for conductive materials
3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide N/A Simple thiadiazole with phenyl substituents Base-sensitive; forms sodium salts

Comparison with Target Compound :

  • Thiadiazole dioxides exhibit broader π-conjugation (e.g., phenanthro-fused derivatives) for optoelectronic applications, whereas the pyrrolo-oxathiazole system is tailored for steric complementarity in protein binding .
  • Sulfone groups in both classes improve oxidative stability but differ in ring strain: pyrrolo-oxathiazole derivatives have higher strain due to fused bicyclic systems .

Pyrrolo-Triazole and Imidazo-Pyrimidine Derivatives

Compound Name CAS Number Key Features Biological Activity References
5,6-Dihydro-5-thioxoimidazo[1,2-c]quinazolin-2(3H)-one (5a) N/A Fused imidazo-quinazoline with thioamide Anticancer screening
1-(5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazol-3-yl)-1-phenylethan-1-ol (2c) N/A Hydroxyl-substituted pyrrolo-triazole Unspecified biological activity

Key Differences :

  • Pyrrolo-triazoles lack the sulfone group, reducing polarity and metabolic stability compared to the target compound .
  • Imidazo-pyrimidine derivatives (e.g., 5a) show higher melting points (>320°C) due to planar aromatic systems, whereas pyrrolo-oxathiazole derivatives melt at 210–278°C .

Dihydrothiophene 1,1-Dioxides

Compound Name CAS Number Key Features Reactivity References
2,5-Dihydrothiophene 1,1-dioxide (I) N/A Monocyclic unsaturated sulfone Isomerizes to 2,3-dihydro form
3-Bromo-2,3-dihydrothiophene 1,1-dioxide N/A Brominated derivative Precursor for cross-coupling

Comparison :

  • Brominated derivatives (e.g., 3-bromo) serve as intermediates in organic synthesis, unlike the target compound’s direct biological role .

Biological Activity

3a,4,5,6-Tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide is a heterocyclic compound with notable biological properties. Its molecular formula is C₅H₉NO₃S and it has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its pharmacological effects and mechanisms of action.

  • Molecular Weight : 163.2 g/mol
  • IUPAC Name : 3a-4-5-6-tetrahydro-3H-pyrrolo[1-2-c]oxathiazole 1-1-dioxide
  • Chemical Structure : Chemical Structure (not directly shown here)

Antitumor Activity

Research indicates that derivatives of pyrrolo[1,2-c]oxathiazole compounds exhibit significant antitumor activity. In particular, studies have shown that these compounds can induce apoptosis in cancer cells. For instance:

  • Case Study : A synthesized derivative demonstrated cytotoxic effects against various cancer cell lines, promoting apoptotic pathways and DNA fragmentation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Antibacterial Activity

Preliminary investigations reveal that this compound possesses antibacterial properties against several pathogenic strains. This suggests potential applications in antibiotic development.

The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets:

  • Caspase Activation : It has been shown to activate caspases, which are crucial for the execution of apoptosis in cancer cells.
  • Inhibition of Kinases : Some studies suggest that it may inhibit key kinases involved in cell proliferation and survival pathways.

Safety and Toxicity

Safety assessments indicate that while the compound shows promising biological activities, it also carries certain hazards. The signal word "Warning" is associated with its safety profile due to potential irritant effects . Precautionary measures should be taken when handling this compound.

Summary of Findings

Biological ActivityEvidenceReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntibacterialEffective against pathogenic strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide
Reactant of Route 2
3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.